molecular formula C12H10BBrN2O3 B8208932 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid

Cat. No.: B8208932
M. Wt: 320.94 g/mol
InChI Key: SLSWODYLBGXANI-UHFFFAOYSA-N
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Description

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is an organic compound with the molecular formula C12H10BBrN2O3. It is a boronic acid derivative that features a brominated pyridine ring and an aminocarbonylphenyl group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid typically involves the reaction of 5-bromo-2-aminopyridine with 4-formylphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Oxidized Derivatives: Formed through oxidation reactions.

    Substituted Pyridine Derivatives: Formed through substitution reactions.

Scientific Research Applications

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to form a reactive intermediate, which then couples with an aryl halide to form the desired biaryl product. The bromine atom in the pyridine ring can also participate in substitution reactions, leading to the formation of various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is unique due to the presence of both a brominated pyridine ring and a boronic acid group. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

[4-[(5-bromopyridin-2-yl)carbamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BBrN2O3/c14-10-5-6-11(15-7-10)16-12(17)8-1-3-9(4-2-8)13(18)19/h1-7,18-19H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSWODYLBGXANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BBrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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